2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide
Description
2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is a bicyclic pyrrolidine derivative featuring a saturated octahydropyrrolo[2,3-c]pyrrole core fused with a pyridinyl substituent and an acetamide functional group. This compound’s structure combines a rigid bicyclic amine scaffold with a pyridine ring, which may enhance its binding affinity to biological targets such as enzymes or receptors. The acetamide moiety is a common pharmacophore in drug design, often contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPQVYYXARKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide typically involves multiple steps, starting with the formation of the pyridine ring and subsequent fusion with the pyrrolo[2,3-c]pyrrole structure. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . The resulting intermediate is then treated with zinc ethyl (ZnEt2) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in CH2Cl2.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields N-oxide derivatives .
Scientific Research Applications
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its bioactive properties are attributed to its ability to interact with cellular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Scaffold Rigidity vs. In contrast, the aromatic pyrrolo[2,3-d]pyrimidine in the evidence compound may enhance π-π stacking with kinase ATP-binding domains.
Substituent Effects :
- The absence of a chlorine atom in the target compound’s pyridinyl group may reduce its electrophilicity and metabolic susceptibility compared to the chlorinated analog in .
- The hydroxy-2-methylpropan-2-yl group in introduces steric bulk and polarity, which could influence solubility and target engagement.
Molecular Weight: The target compound’s lower molecular weight (~244 g/mol vs.
Pharmacological Implications
- Kinase Inhibition Potential: The evidence compound’s pyrrolo-pyrimidine scaffold is a hallmark of kinase inhibitors (e.g., JAK/STAT inhibitors) . The target compound’s saturated scaffold may instead favor allosteric modulation or GPCR interactions.
- Metabolic Stability : The chlorine atom in may slow oxidative metabolism but increase hepatotoxicity risks. The target compound’s simpler structure could offer a cleaner metabolic profile.
- Solubility and Permeability : The acetamide group in both compounds enhances water solubility, but the target’s lack of a hydrophilic hydroxy group (as in ) may improve blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
